![molecular formula C12H30BrN6P B164211 Azidotris(diethylamino)phosphonium bromide CAS No. 130888-29-8](/img/structure/B164211.png)
Azidotris(diethylamino)phosphonium bromide
Overview
Description
Azidotris(diethylamino)phosphonium bromide is a chemical compound with the linear formula N3P[N(C2H5)2]3Br . It has a molecular weight of 369.28 .
Synthesis Analysis
Lithium derivatives of varied aromatic, heterocyclic, aliphatic, and alicyclic primary amines react efficiently with azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give azides, lithium bromide, nitrogen, and tris(diethylamino)phosphorimine .Molecular Structure Analysis
The molecular structure of Azidotris(diethylamino)phosphonium bromide is represented by the SMILES string [Br-].CCN(CC)P+(N(CC)CC)N(CC)CC .Chemical Reactions Analysis
Azidotris(diethylamino)phosphonium bromide reacts with n-BuLi and then azidotris(diethylamino)phosphonium bromide in THF at low temperatures to give the corresponding azides and tris(diethylamino)phosphorimine .Physical And Chemical Properties Analysis
Azidotris(diethylamino)phosphonium bromide has a melting point of 79-83°C (lit.) . It has an assay of ≥97.0% (AT) .Scientific Research Applications
Diazo Transfer Reagent
Azidotris(diethylamino)phosphonium bromide is used as an excellent diazo transfer reagent for stabilized carbanions. This application is crucial in organic synthesis where diazo compounds serve as intermediates in the preparation of various functional groups .
Synthesis of α-Diazo Ketones
Another application involves the synthesis of α-diazo ketones. The compound is used in a procedure where trifluoroacetylation of a ketone enolate, followed by treatment with methanesulfonyl azide in the presence of triethylamine affords the α-diazo ketone .
Safety And Hazards
properties
IUPAC Name |
[[diazonioimino-bis(diethylamino)-λ5-phosphanyl]-ethylamino]ethane;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6P.BrH/c1-7-16(8-2)19(15-14-13,17(9-3)10-4)18(11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTHIBBMTIHXRV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=N[N+]#N)(N(CC)CC)N(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30BrN6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471219 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azidotris(diethylamino)phosphonium bromide | |
CAS RN |
130888-29-8 | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidotris(diethylamino)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Azidotris(diethylamino)phosphonium Bromide in organic synthesis?
A1: Azidotris(diethylamino)phosphonium Bromide acts as an efficient diazo transfer reagent. It is primarily used to convert carbonyl compounds, specifically hydrazones [], into diazo compounds. It can also convert primary amines into azides [].
Q2: What makes Azidotris(diethylamino)phosphonium Bromide unique as a diazo transfer reagent?
A2: Azidotris(diethylamino)phosphonium Bromide exhibits self-catalytic behavior [, ]. This means that the reaction it mediates generates conditions that further promote its own activity, leading to potentially faster and more efficient transformations.
Q3: Can you provide an example of a reaction where Azidotris(diethylamino)phosphonium Bromide is used?
A3: A study demonstrated the conversion of various hydrazones into their corresponding diazo compounds using Azidotris(diethylamino)phosphonium Bromide in conjunction with n-butyllithium []. This method proved effective for generating a range of diazo compounds, highlighting the reagent's versatility.
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